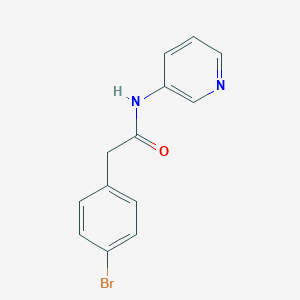![molecular formula C17H20N6O2S B276839 2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide](/img/structure/B276839.png)
2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide involves multiple steps, typically starting with the preparation of the indole core. The synthetic route often includes the following steps:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the Triazino Group: This step involves the formation of the triazino ring, which can be done through cyclization reactions involving appropriate precursors.
Attachment of the Morpholinyl Group: The morpholinyl group is introduced through nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the sulfanyl and acetamide groups to the triazinoindole core.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Análisis De Reacciones Químicas
2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazino or indole rings.
Aplicaciones Científicas De Investigación
2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs, particularly due to its triazinoindole core, which is known for its biological activities.
Biological Studies: It can be used in studies to understand the biological mechanisms of action of triazinoindole derivatives, including their interactions with various biological targets.
Chemical Biology: This compound can serve as a tool for probing biological pathways and understanding the role of specific molecular interactions in disease processes.
Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazinoindole core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The morpholinyl and sulfanyl groups may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
2-(3-{[2-(morpholin-4-yl)ethyl]sulfanyl}-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide can be compared with other triazinoindole derivatives, such as:
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: This compound has a similar triazinoindole core but differs in the substituents attached to the core.
N-arylsulfonyl-3-acetylindole derivatives: These compounds have an indole core with different substituents, leading to variations in their biological activities.
Indolyl and oxochromenyl xanthenone derivatives: These compounds also contain an indole core but have different structural features and biological activities.
Propiedades
Fórmula molecular |
C17H20N6O2S |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
2-[3-(2-morpholin-4-ylethylsulfanyl)-[1,2,4]triazino[5,6-b]indol-5-yl]acetamide |
InChI |
InChI=1S/C17H20N6O2S/c18-14(24)11-23-13-4-2-1-3-12(13)15-16(23)19-17(21-20-15)26-10-7-22-5-8-25-9-6-22/h1-4H,5-11H2,(H2,18,24) |
Clave InChI |
PDSFODIHUQWYDD-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3CC(=O)N)N=N2 |
SMILES canónico |
C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3CC(=O)N)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B276756.png)
![2-{[5-(2-ethoxyethyl)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B276758.png)
![N-(4-bromophenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276763.png)
![N-butan-2-yl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B276764.png)
![N-(3-methoxyphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B276765.png)
![1-(4-Ethoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B276768.png)
![3-(2,5-DICHLOROPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA](/img/structure/B276769.png)

![4-[4-(2,3-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]PHENYL ACETATE](/img/structure/B276772.png)

![2-[(6-methyl-4-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B276774.png)
![4-chloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B276776.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(1-naphthyl)-4(3H)-quinazolinone](/img/structure/B276779.png)
![6-Amino-4-(4-fluorophenyl)-3-naphthalen-1-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B276781.png)
